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molecular formula C11H5Cl2NO4 B8692853 2,4-Dicarboxy-5,7-dichloroquinoline

2,4-Dicarboxy-5,7-dichloroquinoline

Cat. No. B8692853
M. Wt: 286.06 g/mol
InChI Key: LLVYKZZUFCZKHD-UHFFFAOYSA-N
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Patent
US05231102

Procedure details

5,7-Dichloro-2,4-dimethoxycarbonylquinoline (Example 15a) (28 g) was dissolved in 50% aqueous methanol (700ml) with sodium hydroxide (35.8 g) and the solution was heated at reflux for 18 h. After cooling, the methanol was removed by evaporation and the residue was diluted with water to a volume of approximately 700 ml. Concentrated hydrochloric acid was added to the aqueous solution at 90° C. and the white solid produced was filtered while the filtrate was still hot. The solid was dried in a vacuum oven at 100° C. (20 mmHg) for 48 h to give the title compound (19.5 g, m.p. 246° C.);δ (360 MHz, DMSO) 8.09 (1H, s, 3-H), 8.13 (1H, d, J=2.2 Hz, 6-H or 8-H), 8.32 (1H, d, J=2.2 Hz, 6-H or 8H); m/e 354 (M+); Found: C, 43.48 ; H, 2.45; N, 4.58% C11H5Cl2NO4.H2O requires C, 43.45; H, 2.32; N, 4.61%
Name
5,7-Dichloro-2,4-dimethoxycarbonylquinoline
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]2[C:3]=1[C:4]([C:17]([O:19]C)=[O:18])=[CH:5][C:6]([C:13]([O:15]C)=[O:14])=[N:7]2.[OH-].[Na+]>CO>[C:13]([C:6]1[CH:5]=[C:4]([C:17]([OH:19])=[O:18])[C:3]2[C:8](=[CH:9][C:10]([Cl:12])=[CH:11][C:2]=2[Cl:1])[N:7]=1)([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
5,7-Dichloro-2,4-dimethoxycarbonylquinoline
Quantity
28 g
Type
reactant
Smiles
ClC1=C2C(=CC(=NC2=CC(=C1)Cl)C(=O)OC)C(=O)OC
Name
Quantity
35.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the methanol was removed by evaporation
ADDITION
Type
ADDITION
Details
the residue was diluted with water to a volume of approximately 700 ml
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was added to the aqueous solution at 90° C.
CUSTOM
Type
CUSTOM
Details
the white solid produced
FILTRATION
Type
FILTRATION
Details
was filtered while the filtrate
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 100° C. (20 mmHg) for 48 h
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=NC2=CC(=CC(=C2C(=C1)C(=O)O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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